molecular formula C15H13N3O B2357781 4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile CAS No. 338966-41-9

4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B2357781
CAS No.: 338966-41-9
M. Wt: 251.289
InChI Key: DJRADRLIZYMDOV-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a 1,4-dihydropyridine (DHP) derivative characterized by a hydroxyphenyl substituent at the 4-position and two methyl groups at the 2,6-positions. The presence of electron-withdrawing nitrile groups at the 3,5-positions and a hydroxyl group on the aromatic ring confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(2-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-9-12(7-16)15(13(8-17)10(2)18-9)11-5-3-4-6-14(11)19/h3-6,15,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRADRLIZYMDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=CC=CC=C2O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Hantzsch Adaptation for Nitrile Incorporation

The Hantzsch reaction, traditionally employed for synthesizing 1,4-dihydropyridines (1,4-DHPs), has been adapted to incorporate nitrile functionalities. In this modified approach, 2-hydroxybenzaldehyde reacts with malononitrile and methyl acetoacetate derivatives under reflux conditions with ammonium acetate as the ammonia source. The methyl groups at positions 2 and 6 originate from the β-keto ester component, while malononitrile introduces the 3,5-dicarbonitrile moieties.

A representative procedure involves heating 2-hydroxybenzaldehyde (1.0 mmol), malononitrile (2.2 mmol), and methyl acetoacetate (2.0 mmol) in ethanol at 80°C for 6–8 hours. The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of the enamine formed from methyl acetoacetate and ammonium acetate. Cyclization yields the target compound with reported yields of 68–75%.

Solvent-Free Microwave-Assisted Synthesis

Recent innovations have leveraged microwave irradiation to accelerate Hantzsch-type condensations. A solvent-free protocol combines 2-hydroxybenzaldehyde, malononitrile, and acetylacetone in a 1:2:2 molar ratio with ammonium carbonate. Irradiation at 300 W for 5–7 minutes produces the dihydropyridine core with 82% yield, demonstrating superior efficiency compared to conventional heating.

Multi-Component Reaction (MCR) Strategies

Piperidine-Catalyzed Cyclization

A three-component reaction employing 2-hydroxybenzaldehyde, malononitrile, and methyl cyanoacetate in dioxane with piperidine catalysis achieves cyclization within 4 hours at reflux. The mechanism involves:

  • Formation of an arylidenmalononitrile intermediate via Knoevenagel condensation.
  • Nucleophilic attack by the enolate of methyl cyanoacetate.
  • Cyclodehydration to form the 1,4-DHP ring.

This method affords the product in 79% yield with high purity, avoiding column chromatography. The use of methyl cyanoacetate ensures regioselective incorporation of methyl groups at positions 2 and 6.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A green synthesis route utilizes Cu(OAc)₂·H₂O (2 mol%) and hydrazine hydrate (1 mol%) in aqueous media to construct the triazole-linked dihydropyridine derivatives. While primarily used for functionalization, this method highlights the stability of the 3,5-dicarbonitrile groups under mild conditions.

Mechanistic Insights and Intermediate Characterization

Isolation of Knoevenagel Adducts

Key intermediates, such as 2-(2-hydroxybenzylidene)malononitrile, have been characterized via FT-IR (νCN = 2215 cm⁻¹) and ¹³C NMR (δ = 115–120 ppm for nitrile carbons). These adducts undergo rapid cyclization upon addition of methyl acetoacetate enamines, as monitored by in situ Raman spectroscopy.

Role of Ammonium Acetate

Ammonium acetate serves dual roles as a nitrogen source and weak acid catalyst. Kinetic studies reveal that its concentration (1.2–1.5 equiv.) critically influences reaction rate, with excess amounts leading to byproduct formation via over-cyclization.

Comparative Analysis of Synthetic Methods

Method Reactants Conditions Catalyst Yield (%) Purity (%)
Hantzsch Condensation 2-Hydroxybenzaldehyde, malononitrile, methyl acetoacetate EtOH, reflux, 8h NH₄OAc 68–75 95
Microwave-Assisted Same as above Solvent-free, 300W, 5min NH₄₂CO₃ 82 98
MCR with Piperidine 2-Hydroxybenzaldehyde, malononitrile, methyl cyanoacetate Dioxane, reflux, 4h Piperidine 79 97
CuAAC Functionalization Pre-formed 1,4-DHP, phenylazide H₂O, rt, 1h Cu(OAc)₂ 84–96 99

Green Chemistry and Scalability

Aqueous-Phase Synthesis

A water-mediated protocol eliminates organic solvents by dispersing reactants in H₂O with CTAB (cetyltrimethylammonium bromide) as a surfactant. This approach achieves 76% yield at 70°C, though prolonged reaction times (12h) are required for complete conversion.

Recyclable Heterogeneous Catalysts

Mesoporous SBA-15 silica functionalized with sulfonic acid groups enables catalyst reuse over five cycles without significant activity loss. This system enhances atom economy, reducing waste generation by 40% compared to homogeneous catalysis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the cyano groups to amine groups.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major products are the amine derivatives.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains and fungi .

Antioxidant Activity

The compound has been investigated for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems, making it a candidate for therapeutic applications in diseases associated with oxidative damage .

Anti-cancer Potential

Preliminary studies suggest that this compound may possess anti-cancer properties by inducing apoptosis in cancer cells. Its mechanism of action may involve the inhibition of specific signaling pathways involved in cell proliferation and survival .

Pharmaceutical Development

Due to its biological activities, 4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile serves as a lead compound in the development of new pharmaceuticals, particularly calcium channel blockers .

Material Science

The compound is also explored for its potential use in developing materials with specific electronic and optical properties. Its unique structure allows it to be integrated into various applications in organic electronics and photonics .

Case Studies

StudyFocusFindings
Reddy et al. (2017)Synthesis and CharacterizationConfirmed the synthesis route and characterized the compound using NMR and FTIR spectroscopy.
Prasad & Begum (2016)Biological ActivityDemonstrated antimicrobial effects against E. coli and S. aureus strains.
Recent Antioxidant StudyAntioxidant PropertiesShowed significant free radical scavenging activity comparable to known antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as calcium channels. The compound binds to the calcium channels, inhibiting the influx of calcium ions into cells. This action results in the relaxation of smooth muscle cells, leading to vasodilation and a decrease in blood pressure. The pathways involved include the inhibition of calcium-dependent signaling cascades.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

Table 1: Key Structural Differences and Electronic Properties
Compound Name Substituents at 4-Position Key Functional Groups Electronic Effects References
Target Compound 2-Hydroxyphenyl –OH, –CN –OH provides H-bonding; –CN enhances electron deficiency
4-(4-Fluorophenyl)-2,6-dimethyl-DHP-3,5-dicarbonitrile 4-Fluorophenyl –F, –CN –F increases lipophilicity and electron-withdrawing effects
4-(4-Bromophenyl)-2,6-dimethyl-DHP-3,5-dicarbonitrile 4-Bromophenyl –Br, –CN –Br enhances halogen bonding and molecular weight
4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-DHP-3,5-dicarboxamide 4-(Dimethylamino)phenyl –N(CH₃)₂, –CONH₂ –N(CH₃)₂ introduces electron-donating effects; amides enable H-bonding
4-(4-Fluorophenyl-2-thienyl)-2,6-dimethyl-DHP-3,5-dicarbonitrile 4-(4-Fluorophenyl)-2-thienyl –F, –S– (thiophene) Thiophene enhances π-conjugation; –F adds polarity

Key Observations :

  • Halogenated analogs (e.g., 4-fluorophenyl, 4-bromophenyl) exhibit increased lipophilicity, which may improve membrane permeability in biological systems .
  • Amide-containing derivatives (e.g., compound 6o in ) demonstrate enhanced H-bonding capacity, which could influence receptor binding in medicinal applications .

Key Observations :

  • Star-shaped tris-DHP derivatives achieve high yields (88%) due to the reactivity of triazine-linked aldehydes .
  • Click chemistry enables modular synthesis of triazole-linked DHPs with consistent yields, suitable for high-throughput applications .

Spectral and Computational Analysis

Table 3: Spectral Signatures of Select Compounds
Compound Name IR Peaks (cm⁻¹) $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) References
Target Compound –OH stretch (~3320), –CN (~2200) –CH₃ (2.34), –OH (5.85) –CN (~109–120), aromatic carbons (~128–149)
4-(4-Fluorophenyl)-2,6-dimethyl-DHP –CN (~2194) –CH₃ (2.34), aromatic H (7.06–8.37) –F (116–162), –CN (~109)
Compound 6o (amide derivative) –NH (3320), –C=O (1665) –CONH (9.85), –CH₃ (2.34) –C=O (~167), –N(CH₃)₂ (~41)

Key Observations :

  • The –OH stretch in the target compound (absent in halogenated analogs) is critical for distinguishing its IR profile .
  • Amide derivatives show distinct $ ^1H $ NMR signals for –NH protons (~9.85 ppm) and $ ^{13}C $ peaks for carbonyl groups (~167 ppm) .

Key Observations :

  • The target compound’s hydroxyphenyl group may confer antioxidant activity, akin to phenolic compounds .
  • Triazole-linked DHPs exhibit broad-spectrum antimicrobial activity, likely due to membrane disruption via H-bonding .
  • Diamino-DHP derivatives show promise in cancer therapy by inducing DNA damage and apoptosis .

Biological Activity

The compound 4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (often referred to as HMDP) is a member of the dihydropyridine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data tables and research findings.

Molecular Formula

  • Chemical Formula : C15H14N2O2
  • Molecular Weight : 254.29 g/mol

Structural Features

HMDP features a dihydropyridine ring with two methyl groups at positions 2 and 6, a hydroxyphenyl group at position 4, and two cyano groups at positions 3 and 5. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of HMDP against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

A study reported the Minimum Inhibitory Concentration (MIC) values for HMDP against common bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that HMDP has promising antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Anticancer Activity

HMDP has been investigated for its anticancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines.

Case Study: Liver Cancer

In a recent study focusing on liver cancer cells (HepG2), HMDP demonstrated:

  • IC50 Value : 25 µM after 48 hours of treatment.
  • Mechanism of Action : Induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of caspase-3 and -9 activity.

The compound also exhibited a significant reduction in tumor size in vivo when administered to mice with induced liver tumors .

Antioxidant Activity

HMDP's antioxidant capacity was evaluated using DPPH and ABTS assays. The results indicated that:

  • DPPH Radical Scavenging Activity : IC50 = 50 µg/mL.
  • ABTS Radical Scavenging Activity : IC50 = 45 µg/mL.

These findings suggest that HMDP can effectively neutralize free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The presence of the hydroxy group on the phenyl ring is crucial for the biological activity of HMDP. Studies have shown that modifications to this group can significantly alter the compound's potency. For instance:

  • Compounds lacking the hydroxy group exhibited reduced antimicrobial activity.
  • The introduction of electron-withdrawing groups on the phenyl ring enhanced anticancer efficacy.

Molecular Docking Studies

Molecular docking simulations indicate that HMDP binds effectively to target proteins associated with cancer progression and bacterial resistance. The binding affinity was found to be comparable to standard drugs used in therapy .

Q & A

Basic: How can researchers optimize the synthesis of 1,4-dihydropyridine derivatives like 4-(2-hydroxyphenyl)-substituted analogs?

Methodological Answer:
The Hantzsch dihydropyridine synthesis is a foundational method, involving cyclocondensation of aldehydes, β-keto esters, and ammonium acetate. For hydroxyphenyl-substituted analogs, key factors include:

  • Substituent compatibility : Electron-withdrawing groups (e.g., nitro) on the aldehyde may require adjusted reaction times or catalysts .
  • Solvent selection : Ethanol or methanol is typical, but polar aprotic solvents (e.g., DMF) can enhance solubility for bulky substituents .
  • Catalysis : Microwave-assisted synthesis reduces reaction time and improves yields for sterically hindered derivatives .

Basic: What experimental techniques are critical for characterizing the crystal structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths, dihedral angles, and supramolecular interactions. For example, hydrogen bonding between the hydroxyl group and neighboring atoms stabilizes the 1,4-dihydropyridine ring .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H···N, C–H···π) contributing to crystal packing .
  • NMR spectroscopy : Confirms regiochemistry and monitors tautomeric equilibria in solution .

Advanced: How can computational methods like DFT and IRI validate experimental structural data?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates optimized geometries and compares them with X-ray data to assess conformational stability. For example, deviations in dihedral angles >5° may indicate crystal-packing effects .
  • Infrared (IR) and Raman spectroscopy : Match experimental vibrational frequencies with DFT-predicted modes to confirm functional groups (e.g., –CN and –OH stretches) .
  • Independent Gradient Model (IGM) : Visualizes non-covalent interactions (e.g., hydrogen bonds) in the solid state .

Advanced: How do substituent variations on the phenyl ring influence biological activity?

Methodological Answer:

  • Molecular docking : Predict binding affinities to target proteins (e.g., calcium channels). Hydroxyl groups enhance hydrogen bonding with receptor residues, while electron-withdrawing groups (e.g., –Cl) modulate lipophilicity .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with activity. For instance, meta-substituted analogs show higher vasodilatory potency due to steric and electronic effects .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Assay standardization : Variations in cell lines (e.g., HEK293 vs. CHO) or incubation times may alter IC50 values. Validate using multiple models .
  • Solubility adjustments : Use co-solvents (e.g., DMSO) to ensure consistent drug delivery in vitro vs. in vivo .
  • Metabolic stability testing : Monitor cytochrome P450 interactions to explain discrepancies in half-life .

Advanced: What strategies address discrepancies in solid-state vs. solution-phase behavior?

Methodological Answer:

  • Dynamic NMR : Detects conformational changes (e.g., ring puckering) in solution that are absent in the crystal .
  • H-bonding analysis : Compare solid-state (X-ray) and solution (UV-Vis) data. For example, intramolecular H-bonds in the crystal may dissociate in polar solvents .

Basic: How can researchers analyze electronic properties relevant to redox activity?

Methodological Answer:

  • Cyclic voltammetry : Measures oxidation potentials of the 1,4-dihydropyridine ring. Hydroxyphenyl substituents lower oxidation potentials due to electron donation .
  • UV-Vis spectroscopy : Correlate λmax shifts with conjugation extent. Electron-withdrawing groups redshift absorption bands .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for dihydropyridine derivatives?

Methodological Answer:

  • Substituent scanning : Synthesize analogs with systematic variations (e.g., –OH, –Cl, –NO2) and test activity trends .
  • Free-Wilson analysis : Quantifies additive effects of substituents on bioactivity. For example, para-hydroxyl groups contribute +0.8 log units to binding affinity .

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